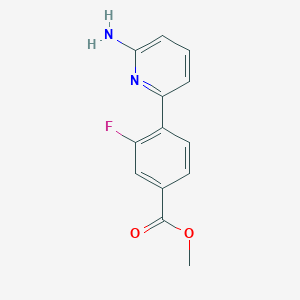

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate

CAS No.:

Cat. No.: VC20185080

Molecular Formula: C13H11FN2O2

Molecular Weight: 246.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11FN2O2 |

|---|---|

| Molecular Weight | 246.24 g/mol |

| IUPAC Name | methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate |

| Standard InChI | InChI=1S/C13H11FN2O2/c1-18-13(17)8-5-6-9(10(14)7-8)11-3-2-4-12(15)16-11/h2-7H,1H3,(H2,15,16) |

| Standard InChI Key | KZJCSFAAZQOOQO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C2=NC(=CC=C2)N)F |

Introduction

Molecular Properties and Structural Analysis

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate is characterized by:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁FN₂O₂ | |

| Molecular Weight | 246.24 g/mol | |

| CAS Number | 2068725-50-6 | |

| SMILES | COC(=O)C1=CC(=C(C=C1)C2=NC(=CC=C2)N)F | |

| InChIKey | KZJCSFAAZQOOQO-UHFFFAOYSA-N |

Key Functional Groups

-

Aminopyridine moiety: The 6-aminopyridin-2-yl group enables hydrogen bonding and π-π interactions, critical for targeting kinases or enzymes .

-

Fluorobenzoate core: The 3-fluoro substituent enhances metabolic stability and lipophilicity, potentially improving bioavailability .

-

Methyl ester: Facilitates solubility in organic solvents and serves as a prodrug handle for hydrolysis to the active carboxylic acid .

Synthesis Pathways and Methodology

While specific protocols for this compound are unpublished, analogous syntheses suggest plausible routes:

Proposed Synthetic Strategies

-

Cross-Coupling Reactions:

-

Nucleophilic Aromatic Substitution:

-

Functional Group Interconversion:

Challenges and Optimization

-

Regioselectivity: Competing substitution patterns at the pyridine ring require careful catalyst selection .

-

Yield Enhancement: Use of visible-light catalysts (e.g., acridine salts) or microwave-assisted conditions to improve reaction efficiency .

Structural Activity Relationships (SAR)

-

Aminopyridine Position: Para-substitution (6-amino) enhances binding to kinase hinge regions compared to meta-substituted analogs .

-

Fluorine Impact: 3-Fluoro substitution increases hydrophobicity, improving membrane penetration .

Analytical Characterization Techniques

Key Methods and Parameters

Gaps and Future Directions

-

In Vitro Testing: Lack of direct IC₅₀ data for tumor cell lines (e.g., Hep3B) or bacterial strains.

-

Pharmacokinetics: Hydrolysis of methyl ester to carboxylic acid in vivo remains uncharacterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume